Telcagepant exerts its therapeutic effect by competitively antagonizing the CGRP receptor [ [] ]. By binding to this receptor, it blocks the binding and subsequent signaling of CGRP, a neuropeptide involved in the dilation of blood vessels and implicated in the development of migraine headaches [ [] ]. This antagonistic action helps to prevent or reduce the severity of migraine attacks.
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2